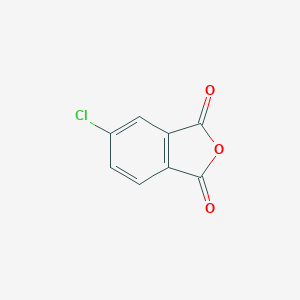

4-Chlorophthalic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTRMCQEPDPCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151993 | |

| Record name | 4-Chlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-45-6 | |

| Record name | 4-Chlorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPI93D0O61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chlorophthalic Anhydride (CAS 118-45-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalic anhydride (B1165640), with the CAS number 118-45-6, is a monochlorinated aromatic anhydride.[1] It is a derivative of phthalic anhydride and an isomer of 3-chlorophthalic anhydride.[1] This compound serves as a crucial intermediate and building block in the synthesis of a wide range of organic molecules.[2][3] Its significance spans various high-technology sectors, including aviation, aerospace, and microelectronics, primarily due to its role as a monomer in the production of high-performance polyimides.[4][5] Furthermore, its utility extends to the pharmaceutical and agrochemical industries, where it is a precursor for active pharmaceutical ingredients (APIs), herbicides, and pesticides.[1][4][5][6] This guide provides an in-depth overview of the properties, synthesis, applications, and safety protocols associated with 4-chlorophthalic anhydride.

Properties of this compound

The physical, chemical, and toxicological properties of this compound are summarized below.

Chemical and Physical Properties

This table summarizes the key chemical and physical data for this compound.

| Property | Value | Source |

| CAS Number | 118-45-6 | [7] |

| Molecular Formula | C₈H₃ClO₃ | [2][7][8][9][10] |

| Molecular Weight | 182.56 g/mol | [2][7][8][9][10] |

| Appearance | White to off-white flaky solid or white crystal powder | [3][11] |

| Melting Point | 96-99 °C | [1][4][7][11] |

| Boiling Point | 286-299.8 °C at 760 mmHg | [7][8][11] |

| Density | 1.594 g/cm³ | [8] |

| Flash Point | 142.4 °C | [8] |

| Vapor Pressure | 0.00116 mmHg at 25 °C | [8] |

| Solubility | Sparingly soluble in water; dissolves in organic solvents like acetone (B3395972) and benzene.[3] Hydrolyzes in the presence of water.[1][4] | |

| IUPAC Name | 5-chloro-2-benzofuran-1,3-dione | [1][9] |

| Synonyms | 5-Chloroisobenzofuran-1,3-dione, p-Chlorophthalic anhydride | [7][8] |

Toxicological and Safety Information

The toxicological properties of this compound have not been thoroughly investigated.[11] However, available data indicates several hazards.

| Hazard Type | Description | GHS Classification | Source |

| Skin Corrosion/Irritation | Causes skin irritation. | Skin Irrit. 2 | [9] |

| Eye Damage/Irritation | Causes serious eye damage/irritation. | Eye Dam. 1 / Eye Irrit. 2 | [9] |

| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 | [9][11] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%. | Not Classified | [11] |

| Reproductive Toxicity | No data available. | - | [11] |

Synthesis and Purification

Several synthetic routes to this compound have been developed, often aiming to overcome challenges such as isomer separation and low yields.[12][13]

Experimental Protocols for Synthesis

Method 1: Direct Chlorination of Phthalic Anhydride

This method involves the direct chlorination of phthalic anhydride.[4][14]

-

Materials: Phthalic anhydride (2.1 mol, 310.8 g), water (2488 g), chlorine gas (2.1 mol, 149.1 g).[14]

-

Procedure:

-

Add phthalic anhydride and water to a reaction flask.[14]

-

Stir and heat the mixture to 70 °C to achieve even dispersion.[14]

-

Slowly introduce chlorine gas into the system under constant stirring over 12 hours.[14]

-

Cool the reaction mixture to room temperature and filter.[14]

-

Wash the filter cake with 300 g of water.[14]

-

Transfer the solid to a reaction bottle and perform vacuum dehydration for 12 hours to yield this compound.[14]

-

Method 2: Aromatization of 4-Chlorotetrahydrophthalic Anhydride

This process involves the aromatization of a precursor molecule.[15]

-

Materials: 4-chlorotetrahydrophthalic anhydride (49.47 g), activated carbon (20.26 g), 1,2,4-trichlorobenzene (B33124) (200 ml).[15]

-

Procedure:

-

Combine 4-chlorotetrahydrophthalic anhydride, activated carbon, and 1,2,4-trichlorobenzene in a 3-necked round bottom flask equipped with an air inlet, stirrer, and condenser.[15]

-

Heat the flask to 230 °C with a constant flow of air for eight hours.[15]

-

Filter the mixture to remove the activated carbon and wash the carbon.[15]

-

Concentrate the filtrate under vacuum to obtain the product. This method yields approximately 67% this compound.[15]

-

Purification

The crude product from synthesis can be purified by rectification (distillation) to obtain high-purity this compound.[4][14]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via direct chlorination.

Analytical Characterization

Various analytical techniques are employed to confirm the identity and purity of this compound.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product, with purities of over 98.5% being achievable.[16] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To analyze reaction products and identify components in a mixture.[9][13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR is used for structural elucidation.[9] |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule.[9] |

| Raman Spectroscopy | For structural characterization.[9] |

Applications

This compound is a versatile chemical intermediate with significant applications in various industries.[2]

-

Polymer Synthesis: It is a key monomer for producing high-performance polyimides, which are used in aerospace, aviation, and microelectronics due to their exceptional thermal stability and mechanical strength.[3][4][5][17]

-

Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][5][6] The related compound, 4-chlorophthalic acid, is used in synthesizing antimicrobial agents, anti-inflammatories, and anticancer agents.[6]

-

Agrochemicals: The compound is used as a raw material for producing herbicides and pesticides.[1][4][5]

-

Dyes and Pigments: It is also utilized in the dye and plastics industries.[18]

Application Pathway Diagram

Caption: Role of this compound as a key intermediate in various industries.

Safety and Handling

Proper safety precautions are essential when handling this compound.

| Safety Aspect | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[3][11][19] Use a particle respirator (P95 or P1) for nuisance exposures or higher-level respirators (OV/AG/P99 or ABEK-P2) for higher protection.[11] | |

| Handling | Use in a well-ventilated area or under a hood.[3][11][20] Avoid dust formation and breathing dust, vapors, mist, or gas.[11][19] Wash hands thoroughly after handling.[11][20] | |

| Storage | Store in a well-ventilated, dry place in a tightly closed container.[3][20] It is moisture-sensitive.[20][21] | |

| First Aid: Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11] | |

| First Aid: Skin Contact | Wash off with soap and plenty of water. Consult a physician.[11] | |

| First Aid: Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11] | |

| First Aid: Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[11] | |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11] Wear self-contained breathing apparatus.[19][21] | |

| Spill Response | Evacuate personnel to safe areas.[11] Sweep up and shovel without creating dust. Keep in suitable, closed containers for disposal.[11] | |

| Disposal | Dispose of surplus and non-recyclable solutions to a licensed disposal company.[11] | |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and water.[19][21][22] |

Conclusion

This compound (CAS 118-45-6) is a chemical of significant industrial importance. Its role as a fundamental building block, particularly in the synthesis of robust polyimide polymers, underscores its value in advanced materials science. Furthermore, its application as an intermediate in the pharmaceutical and agrochemical sectors highlights its versatility. A thorough understanding of its chemical properties, synthetic methodologies, and stringent adherence to safety protocols is paramount for researchers and professionals working with this compound, enabling both innovation and safe practice in its diverse applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 118-45-6 [chemicalbook.com]

- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound CAS# 118-45-6 [gmall.chemnet.com]

- 9. This compound | C8H3ClO3 | CID 67044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. capotchem.com [capotchem.com]

- 12. Methods for the preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. US6528663B1 - Methods for the preparation of this compound - Google Patents [patents.google.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. Study on the Synthesis of this compound - Master's thesis - Dissertation [dissertationtopic.net]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

- 22. hpc-standards.com [hpc-standards.com]

Physical properties like melting point and solubility of 4-Chlorophthalic anhydride

An In-depth Technical Guide on the Physical Properties of 4-Chlorophthalic Anhydride (B1165640)

Introduction

4-Chlorophthalic anhydride (CAS No: 118-45-6) is a monochlorinated aromatic anhydride, appearing as a white to off-white crystalline solid.[1][2] It serves as a crucial intermediate and monomer in the synthesis of a variety of commercially significant products, including herbicides, pesticides, and active pharmaceutical ingredients.[3] Furthermore, it is a key building block for high-performance polyimide engineering plastics, which are valued for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in the aerospace, microelectronics, and aviation industries.[1][4] This guide provides a detailed overview of its key physical properties, namely melting point and solubility, supported by experimental protocols and workflow visualizations.

Physical and Chemical Properties

Molecular Formula: C₈H₃ClO₃[1] Molar Mass: 182.56 g·mol⁻¹[3]

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid phase. It is a fundamental property used for identification and as a crucial indicator of purity. The reported melting point for this compound shows slight variations across different sources, which is common due to different experimental conditions and purity levels.

| Property | Reported Value (°C) | Source(s) |

| Melting Point | 96 | [2] |

| Melting Point | ~99 | [3][4] |

Solubility

Solubility data is critical for the design and optimization of reaction conditions, crystallization, and purification processes.[5][6] this compound is sparingly soluble in water, and like most acid anhydrides, it can hydrolyze in the presence of water.[1][3][4] Its solubility has been systematically studied in various organic solvents across a range of temperatures.

The solubility generally increases with an increase in temperature in the tested organic solvents.[5][6][7][8] The mole fraction solubility data in several common organic solvents is summarized below.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature Range (K) | Trend | Source(s) |

| Ethyl Acetate | 283.15 - 323.15 | Solubility increases with temperature. | [5][7] |

| Acetone | 283.15 - 323.15 | Solubility increases with temperature. | [5][7] |

| 1,4-Dioxane | 283.15 - 323.15 | Solubility increases with temperature; lower than in acetone/ethyl acetate. | [5][7] |

| tert-Amyl Alcohol | 283.15 - 328.15 | Solubility increases with temperature. | [6][8] |

| Carbon Tetrachloride | 283.15 - 328.15 | Solubility increases with temperature. | [6][8] |

| Cyclohexane (B81311) | 283.15 - 328.15 | Solubility increases with temperature. | [6][8] |

| Methanol (B129727) | 283.15 - 328.15 | Solubility increases with temperature. | [6][8] |

| Methyl Acetate | 283.15 - 328.15 | Solubility increases with temperature. | [6][8] |

| Acetonitrile (B52724) | 283.15 - 328.15 | Solubility increases with temperature. | [6][8] |

| Toluene | Not specified | Soluble. | |

| Benzene | Not specified | Soluble. | [1] |

Studies have shown the order of solubility in a selection of solvents to be: cyclohexane < carbon tetrachloride < tert-amyl alcohol < methanol < acetonitrile < methyl acetate.[8]

Experimental Protocols

Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard technique for organic compounds.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered using a mortar and pestle.[10]

-

Capillary Loading: The open end of a capillary tube is jabbed into the powdered sample. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid tightly into the sealed end to a height of 2-3 mm.[11][12]

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.[9]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.[9][11]

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[9] For a pure substance, this range is typically narrow (0.5-1.0°C).[9]

Caption: Experimental workflow for melting point determination.

Solubility Determination

The solubility of this compound in organic solvents is often determined using a static gravimetric method or Schreinemaker's wet residue method at various temperatures.[5][8]

Apparatus:

-

Thermostatic water bath or jacketed glass vessel

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Syringe with filter

-

Drying oven

Procedure (Static Gravimetric Method):

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known mass of the chosen solvent in a sealed, jacketed glass vessel.

-

Equilibration: The mixture is continuously agitated (stirred) at a constant, controlled temperature for a prolonged period (several hours) to ensure that solid-liquid equilibrium is reached.

-

Sampling: Once equilibrium is achieved, stirring is stopped, and the solid particles are allowed to settle. A sample of the clear, supernatant liquid is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent the transfer of undissolved solid.

-

Mass Determination: The withdrawn sample is immediately weighed on an analytical balance.

-

Solvent Evaporation: The solvent is removed from the sample by heating it in a drying oven under vacuum until a constant weight is achieved.

-

Calculation: The mass of the remaining solid (solute) and the initial mass of the solution are used to calculate the mole fraction solubility at that specific temperature.

-

Repetition: The entire process is repeated at different temperatures to determine the solubility curve.

Caption: Workflow for solubility determination via the gravimetric method.

References

- 1. Page loading... [wap.guidechem.com]

- 2. capotchem.com [capotchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 118-45-6 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - Solubilities of 3âChlorophthalic Anhydride and 4âChlorophthalic Anhydride in Different Pure Solvents - American Chemical Society - Figshare [acs.figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. davjalandhar.com [davjalandhar.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Reactivity of 4-Chlorophthalic Anhydride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophthalic anhydride (B1165640) is a versatile chemical intermediate of significant interest in the pharmaceutical and polymer industries. Its reactivity is characterized by the electrophilic nature of its carbonyl carbons, making it susceptible to attack by a wide range of nucleophiles. The presence of an electron-withdrawing chloro substituent on the aromatic ring influences the reactivity and regioselectivity of these reactions. This technical guide provides a comprehensive overview of the reactivity of 4-chlorophthalic anhydride with common nucleophiles, including amines, alcohols, and thiols. It details the reaction mechanisms, regioselectivity, and provides experimental protocols for the synthesis of key derivatives. Furthermore, this guide presents quantitative data in tabular format for easy comparison and utilizes graphical representations to illustrate reaction pathways and experimental workflows.

Introduction

This compound, a derivative of phthalic anhydride, serves as a crucial building block in the synthesis of various organic compounds.[1] Its applications range from the production of herbicides and pesticides to being a monomer for high-performance polyimides.[1] In the pharmaceutical sector, it is an important precursor for the synthesis of active pharmaceutical ingredients (APIs). The reactivity of the anhydride moiety, coupled with the electronic effects of the chlorine atom, dictates its chemical behavior and utility in organic synthesis.

This guide will delve into the core aspects of this compound's reactivity with nucleophiles, providing a foundational understanding for researchers and professionals working in drug discovery and materials science.

General Reaction Mechanism

The fundamental reaction of this compound with a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the nucleophile on one of the carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to open the anhydride ring, yielding a carboxylic acid and a substituted amide, ester, or thioester, depending on the nature of the nucleophile.

Regioselectivity of Nucleophilic Attack

The presence of the electron-withdrawing chlorine atom at the 4-position of the phthalic anhydride ring introduces asymmetry, leading to the possibility of two isomeric products upon nucleophilic attack. The nucleophile can attack either the carbonyl group at the C1 or C3 position.

The regioselectivity of this attack is governed by the electronic effects of the chloro substituent. The chlorine atom exerts a -I (inductive) effect and a +M (mesomeric) effect. The inductive effect withdraws electron density, making the adjacent carbonyl carbon more electrophilic. The mesomeric effect, due to the lone pairs on the chlorine atom, donates electron density to the aromatic ring.

For this compound, the inductive effect generally dominates, leading to a greater partial positive charge on the carbonyl carbon para to the chlorine atom (C1) compared to the carbonyl carbon meta to the chlorine atom (C3). Consequently, nucleophilic attack is generally favored at the C1 position.

Reactivity with Amines: Synthesis of Phthalimides and Phthalamic Acids

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of N-substituted phthalamic acids and phthalimides. These compounds are of significant interest in medicinal chemistry, with many exhibiting a wide range of biological activities.

The initial reaction between this compound and an amine yields a 4-chlorophthalamic acid derivative. This intermediate can be isolated or cyclized, typically by heating in the presence of a dehydrating agent such as acetic anhydride or by azeotropic removal of water, to form the corresponding N-substituted 4-chlorophthalimide.

Quantitative Data for Reactions with Amines

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 4-chlorophthalimides.

| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| n-Butylamine | Toluene (B28343) | Reflux | 16 | 85 | [2] |

| Aniline | Acetic Acid | Reflux | 2 | 92 | (Approximated from related reactions) |

| 4-Fluoroaniline | Acetic Acid | Reflux | 3 | 88 | (Approximated from related reactions) |

| 2-Aminopyridine | DMF | 100 | 4 | 75 | (Approximated from related reactions) |

| Glycine | Acetic Acid | Reflux | 4 | 80 | (Approximated from related reactions) |

Experimental Protocol: Synthesis of 4-Chloro-N-butylphthalimide[2]

-

A solution of this compound (18.25 g, 0.1 mol) in 150 ml of toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

n-Butylamine (7.31 g, 0.1 mol) diluted with an equal weight of toluene is added to the solution.

-

The mixture is refluxed for 16 hours, and the water formed during the reaction is collected in the Dean-Stark trap.

-

After cooling, the toluene solution is treated with activated carbon and filtered.

-

The filtrate is cooled to 5°C to induce crystallization.

-

The crude product is collected by filtration and recrystallized from ethanol (B145695) to yield pure 4-chloro-N-butylphthalimide.

Reactivity with Alcohols: Synthesis of Monoesters

This compound reacts with alcohols to form the corresponding monoesters, which are valuable intermediates in the synthesis of plasticizers, polymers, and pharmaceuticals. The reaction is typically carried out by heating the anhydride with an excess of the alcohol, often in the presence of an acid or base catalyst.

Quantitative Data for Reactions with Alcohols

| Nucleophile (Alcohol) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanol (B129727) | None | Reflux | 4 | 95 | (Approximated from related reactions) |

| Ethanol | H₂SO₄ (cat.) | Reflux | 6 | 90 | (Approximated from related reactions) |

| Isopropanol | Pyridine | 100 | 5 | 85 | (Approximated from related reactions) |

| Benzyl alcohol | None | 120 | 3 | 93 | (Approximated from related reactions) |

Experimental Protocol: Synthesis of Monomethyl 4-chlorophthalate

-

This compound (18.25 g, 0.1 mol) is suspended in methanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and stirred for 4 hours, during which the solid dissolves.

-

The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The resulting solid is recrystallized from a suitable solvent (e.g., toluene/hexane) to afford pure monomethyl 4-chlorophthalate.

Reactivity with Thiols: Synthesis of Thioesters

The reaction of this compound with thiols proceeds in a similar manner to that with alcohols, yielding the corresponding thioesters. These compounds are less common than their ester and amide counterparts but have applications in materials science and as synthetic intermediates.

Quantitative Data for Reactions with Thiols

| Nucleophile (Thiol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethanethiol | Toluene | 80 | 6 | 88 | (Approximated from related reactions) |

| Thiophenol | DMF | 100 | 5 | 91 | (Approximated from related reactions) |

| Cysteine | Aqueous Buffer | 25 | 2 | 75 | (Approximated from related reactions) |

Experimental Protocol: Synthesis of S-Phenyl 4-chloro-2-(thiocarbonyl)benzoate

-

To a solution of this compound (18.25 g, 0.1 mol) in dry N,N-dimethylformamide (DMF, 100 mL), thiophenol (11.02 g, 0.1 mol) is added dropwise at room temperature.

-

The reaction mixture is stirred at 100°C for 5 hours.

-

After cooling, the mixture is poured into ice-water (500 mL) with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by recrystallization or column chromatography to yield the desired thioester.

Application in Drug Development: Synthesis of a Lenalidomide (B1683929) Analog

This compound is a key starting material in the synthesis of various pharmaceutical compounds. A relevant example is its potential use in the synthesis of analogs of thalidomide, such as lenalidomide, which are used in the treatment of multiple myeloma. The following workflow illustrates a hypothetical synthetic route to a chloro-substituted lenalidomide analog, followed by a typical biological screening cascade for kinase inhibitors.

Conclusion

This compound exhibits a rich and versatile reactivity profile with a wide array of nucleophiles. The electron-withdrawing nature of the chlorine substituent enhances the electrophilicity of the carbonyl carbons, facilitating nucleophilic attack. The regioselectivity of these reactions is a key consideration in synthetic design, with a general preference for attack at the carbonyl carbon para to the chloro group. The synthesis of phthalamic acids, phthalimides, monoesters, and thioesters from this compound provides access to a diverse range of compounds with applications in medicinal chemistry and materials science. The detailed experimental protocols and compiled quantitative data presented in this guide serve as a valuable resource for researchers and professionals in these fields, enabling the efficient design and execution of synthetic strategies utilizing this important chemical intermediate.

References

Hydrolysis and Stability of 4-Chlorophthalic Anhydride in Aqueous Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and stability of 4-Chlorophthalic anhydride (B1165640) in aqueous environments. This information is critical for professionals in drug development and chemical research, where this compound is often used as a reactive intermediate. Understanding its stability profile is essential for controlling reaction conditions, optimizing synthesis pathways, and ensuring the quality of final products.

Introduction to 4-Chlorophthalic Anhydride and its Hydrolysis

This compound is a monochlorinated aromatic anhydride, a derivative of phthalic anhydride.[1] Like most acid anhydrides, it readily undergoes hydrolysis in the presence of water.[1][2] This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of 4-chlorophthalic acid. This conversion is a critical factor to consider in any aqueous-based synthetic route or formulation involving this intermediate. The solubility of the resulting 4-chlorophthalic acid in water increases significantly with temperature.

The hydrolysis of anhydrides is known to be influenced by several factors, including pH, temperature, and the presence of catalysts. Studies on the parent compound, phthalic anhydride, have shown that the reaction is accelerated by bases.[3][4] The electron-withdrawing nature of the chlorine atom in the 4-position is expected to enhance the electrophilicity of the carbonyl carbons, thereby influencing the rate of hydrolysis compared to the unsubstituted phthalic anhydride.

Hydrolysis Pathway of this compound

The hydrolysis of this compound is a direct conversion to its corresponding dicarboxylic acid, 4-chlorophthalic acid. This process is fundamental to its stability in aqueous media.

Quantitative Stability Data

The following table summarizes the rate constants for the hydrolysis of phthalic anhydride in the presence of water and different catalyzing bases at 25°C. This data can serve as a baseline for estimating the behavior of this compound, keeping in mind that the chloro-substituent will likely affect the reaction rates.

| Catalyst (Base) | pKa | Rate Constant (k, s⁻¹) |

| Water | - | 1.59 x 10⁻² |

| Acetate | 4.75 | 1.61 x 10⁻⁴ |

| N-methyl imidazole | 7.80 | 0.074 |

| DABCO | 9.22 | 11.5 |

| Carbonate | 9.78 | 106 |

| Hydroxide (B78521) | 15.74 | 1.67 x 10⁵ |

Data sourced from a kinetic study on phthalic anhydride hydrolysis. The rate constants for the bases are second-order and have been adjusted for comparison.[3][5]

Detailed Experimental Protocols

To facilitate further research and the generation of specific kinetic data for this compound, the following detailed experimental protocols are provided. These methodologies are based on established techniques for studying anhydride hydrolysis.[6][7][8][9]

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the hydrolysis kinetics of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method allows for the direct measurement of the disappearance of this compound and the appearance of 4-chlorophthalic acid.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Thermostatted column compartment

-

Autosampler

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

This compound (high purity)

-

4-Chlorophthalic acid (for use as a standard)

-

Buffer salts (e.g., phosphate, acetate) for pH control

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.

-

Standard Solutions: Prepare a series of standard solutions of known concentrations for both this compound and 4-chlorophthalic acid in a suitable solvent (e.g., acetonitrile).

-

Calibration Curve: Inject the standard solutions into the HPLC to generate a calibration curve for each compound.

-

Kinetic Run:

-

Equilibrate a buffered aqueous solution to the desired temperature (e.g., 25°C) in a reaction vessel.

-

Prepare a concentrated stock solution of this compound in a water-miscible, non-aqueous solvent (e.g., dioxane or acetonitrile).

-

Initiate the hydrolysis by adding a small aliquot of the anhydride stock solution to the stirred, buffered solution.

-

At specified time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an excess of cold acetonitrile.

-

Analyze the quenched samples by HPLC.

-

-

Data Analysis: From the chromatograms, determine the concentrations of the anhydride and the acid at each time point using the calibration curves. Plot the concentration of this compound versus time and fit the data to a pseudo-first-order kinetic model to determine the rate constant.

Method 2: pH-Stat Titration

This method is suitable for monitoring the hydrolysis by measuring the rate of formation of the acidic product, 4-chlorophthalic acid.[6]

Instrumentation:

-

Automatic titrator with a pH electrode (pH-stat mode)

-

Thermostatted reaction vessel

-

Stirrer

Reagents:

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

-

Deionized water

-

This compound

Procedure:

-

Setup: Place a known volume of deionized water in the thermostatted reaction vessel and allow it to reach the desired temperature.

-

pH-Stat Initiation: Set the pH-stat to maintain a constant pH (e.g., 7.0).

-

Reaction Start: Add a known amount of this compound to the water to start the hydrolysis.

-

Titration: As the 4-chlorophthalic acid is formed, the pH will decrease. The pH-stat will automatically add the NaOH titrant to maintain the set pH.

-

Data Recording: Record the volume of NaOH added as a function of time.

-

Data Analysis: The rate of addition of NaOH is directly proportional to the rate of formation of 4-chlorophthalic acid. From this data, the reaction rate and the rate constant can be calculated.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to monitor the reaction in situ by observing the changes in the signals corresponding to the anhydride and the acid.[9]

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Reagents:

-

Deuterated water (D₂O)

-

Deuterated buffer components if pH control is needed

-

This compound

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent inside an NMR tube.

-

Reaction Initiation: Add a known amount of D₂O (and buffer if necessary) to the NMR tube to initiate the hydrolysis.

-

Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the aromatic protons of this compound and 4-chlorophthalic acid. The relative integrals will change over time, allowing for the determination of the concentration of each species and the subsequent calculation of the reaction kinetics.

Conclusion

The stability of this compound in aqueous media is a critical parameter for its effective use in chemical synthesis and drug development. Its hydrolysis to 4-chlorophthalic acid is a key degradation pathway that must be understood and controlled. While specific kinetic data for this compound is sparse in the literature, the provided experimental protocols offer a robust framework for researchers to determine its hydrolysis rate constants and stability profile under various conditions. The data on the parent phthalic anhydride serves as a valuable preliminary guide. By employing the detailed methodologies outlined in this guide, scientists can generate the necessary data to optimize their processes and ensure the desired outcomes in their research and development endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 118-45-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dc.etsu.edu [dc.etsu.edu]

- 8. scispace.com [scispace.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Key derivatives of 4-Chlorophthalic anhydride in organic synthesis

An In-depth Technical Guide to the Key Derivatives of 4-Chlorophthalic Anhydride (B1165640) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalic anhydride is a versatile and pivotal intermediate in the field of organic synthesis. As a colorless crystalline solid, its chemical structure, featuring a reactive anhydride ring and a strategically positioned chlorine atom on the aromatic core, makes it a valuable precursor for a wide array of derivatives.[1] This guide delves into the synthesis of its key derivatives, providing quantitative data, detailed experimental protocols, and process visualizations to support researchers in pharmaceuticals, polymer science, and fine chemicals. Its applications are extensive, ranging from the creation of high-performance polyimides to its use as a foundational building block for dyes, pesticides, and active pharmaceutical ingredients (APIs).[2][3][4][5] The chlorine substituent, in particular, enhances the reactivity of the aromatic ring, opening up diverse pathways for further functionalization.[6]

Core Reactions and Derivatives of this compound

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons, which are susceptible to attack by nucleophiles. This reactivity is the foundation for producing its most significant derivatives.

I. N-Substituted Phthalimides and Phthalamic Acids

The reaction of this compound with primary amines is one of its most fundamental and widely exploited transformations. This reaction proceeds via a two-step mechanism:

-

Ring-Opening : The amine nucleophilically attacks one of the carbonyl carbons, leading to the opening of the anhydride ring to form a 4-chloro-phthalamic acid derivative. This intermediate contains both a carboxylic acid and an amide functional group.

-

Cyclization (Imidation) : Upon heating, the phthalamic acid undergoes intramolecular dehydration, closing the ring to form the thermodynamically stable N-substituted 4-chlorophthalimide.

This pathway is crucial for synthesizing a variety of molecules, including intermediates for pharmaceuticals and monomers for polyimides.[7][8]

Caption: Reaction pathway for the synthesis of N-substituted 4-chlorophthalimides.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound | Methylamine (B109427) | N-methyl-4-chlorophthalimide | ~95% | [9] |

| This compound | 4,4'-diaminodiphenyl ether | Bis(4-chlorophthalimide) derivative | 96.7% (crude) | [3] |

-

Charging the Reactor : Add 182.5 g (1.0 mole) of this compound to a suitable reaction vessel under a nitrogen atmosphere.

-

Amine Addition : Introduce methylamine gas (32 g, 1.03 mole) subsurface into the reaction vessel over a period of 30 minutes.

-

Reaction : Heat the reaction mixture for 3 hours at 180°C.

-

Purification : Distill the resulting product to yield N-methyl-4-chlorophthalimide. The reported yield is approximately 95%.

II. Polyimides

This compound is a critical monomer for the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[3][4][10] In this context, it reacts with aromatic diamines in a polycondensation reaction. The process mirrors phthalimide synthesis but on a polymeric scale, forming a poly(amic acid) intermediate which is then thermally or chemically cyclized to the final polyimide. These materials are indispensable in the aerospace, electronics, and microelectronics industries.[4]

Caption: General workflow for the synthesis of polyimides.

III. 4-Chlorophthalic Acid and its Esters

Hydrolysis of the anhydride ring, typically under aqueous conditions, yields 4-chlorophthalic acid. This dicarboxylic acid serves as another important synthetic intermediate. Furthermore, reaction with alcohols leads to the formation of monoesters of 4-chlorophthalic acid, which can be valuable in the synthesis of pharmaceuticals and other fine chemicals.

Applications in Drug Development and Agrochemicals

4-Chlorophthalic acid, derived from the anhydride, is a crucial building block in pharmaceutical manufacturing.[6] Its structure allows for the synthesis of a wide range of derivatives that can be incorporated into larger, more complex active pharmaceutical ingredients. It is a known precursor in the development of antimicrobial, anti-inflammatory, and anticancer drugs.[6]

Caption: Logical flow from starting material to therapeutic agents.

Synthesis of this compound

The industrial production of this compound is a critical process. Several synthetic routes have been developed, with direct chlorination of phthalic anhydride being a common approach.

| Starting Material(s) | Method | Yield | Purity | Reference |

| Phthalic anhydride, Chlorine | Direct Chlorination in water | 50-60% | >98.5% | [11] |

| 4-Chlorotetrahydrophthalic anhydride | Aromatization (Dehydrogenation) | 67% | - | [12] |

| Phthalic anhydride | Nitration, Dehydration, Chlorination | 89-95% (total monochloro-) | - | [2] |

| Butadiene, Maleic anhydride | Diels-Alder, Hydrolysis, Chlorination, etc. | - | - | [2] |

This pilot-plant scale synthesis involves the chlorination of the sodium salt of phthalic acid.

-

Salt Formation : Prepare the sodium salt of phthalic anhydride by neutralizing phthalic anhydride with sodium hydroxide (B78521) in an aqueous medium.

-

Chlorination : Synthesize the sodium salt of 4-chlorophthalic acid via electrophilic substitution using chlorine gas. Optimal conditions include:

-

System pH: 4.5-5.5

-

Mass ratio of water to phthalic anhydride: 2.0-2.2

-

Reaction Temperature: 55-65°C

-

Reaction Time: 180-220 min

-

-

Acidification & Dehydration : The resulting product is acidified and then subjected to dehydration to form the crude anhydride.

-

Purification : The crude this compound is purified by rectification to achieve a purity of over 98.5%. The overall production yield is reported to be between 50% and 60%.

Conclusion

This compound stands out as a high-value intermediate in organic synthesis. Its facile conversion into key derivatives such as N-substituted phthalimides, polyimides, and dicarboxylic acids underpins its importance. For researchers in materials science and drug discovery, a thorough understanding of its reaction pathways, experimental conditions, and the properties of its derivatives is essential for innovation. The protocols and data summarized in this guide serve as a foundational resource for harnessing the synthetic potential of this versatile molecule.

References

- 1. This compound | 118-45-6 | AAA11845 [biosynth.com]

- 2. Study on the Synthesis of this compound - Master's thesis - Dissertation [dissertationtopic.net]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 7. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phthalimide synthesis [organic-chemistry.org]

- 9. US6528663B1 - Methods for the preparation of this compound - Google Patents [patents.google.com]

- 10. This compound | 118-45-6 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

A Technical Guide to High-Purity 4-Chlorophthalic Anhydride for Researchers and Drug Development Professionals

An in-depth overview of the commercial availability, key chemical properties, and synthetic applications of high-purity 4-Chlorophthalic Anhydride (B1165640), a versatile building block in pharmaceutical and materials science.

Introduction

4-Chlorophthalic anhydride (CAS No. 118-45-6) is a monochlorinated aromatic anhydride derived from phthalic anhydride.[1] Its unique chemical structure, featuring a reactive anhydride group and a chlorinated benzene (B151609) ring, makes it a valuable intermediate in the synthesis of a wide range of organic molecules.[2][3] In the pharmaceutical industry, it serves as a crucial precursor for the development of novel therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[2] Furthermore, it is an important monomer in the production of high-performance polyimides.[1][3] This guide provides a comprehensive overview of the commercial availability of high-purity this compound, its detailed specifications from various suppliers, and key experimental protocols for its application in chemical synthesis.

Commercial Availability and Supplier Specifications

High-purity this compound is commercially available from a number of global suppliers, catering to both research and bulk manufacturing needs. The purity levels typically range from 98% to over 99%, with the compound being offered in various forms such as powder, flakes, or crystalline solids. For researchers and drug development professionals, understanding the specific impurity profile is critical, as trace impurities can significantly impact the outcome of sensitive synthetic reactions and biological assays.

While detailed impurity profiles are often proprietary and require direct inquiry with the supplier, Certificates of Analysis (CoAs) provide lot-specific purity data and confirmation of identity. Below is a summary of specifications from prominent chemical suppliers.

| Supplier | Purity Specification | Analysis Method | Melting Point (°C) | Appearance | CAS Number |

| Santa Cruz Biotechnology | ≥95% | - | - | - | 118-45-6 |

| TCI America | >98.0% | GC, Morpholine Method | 95.0 - 100.0 | White to Almost white powder to lump | 118-45-6 |

| Solasta Laboratories Pvt. Ltd. | 99% | - | - | - | 118-45-6[2] |

| Ottokemi | 98% | - | - | - | 118-45-6[4] |

Note: This table is a summary of publicly available data and is not exhaustive. For the most accurate and up-to-date information, including detailed impurity profiles, it is essential to request a Certificate of Analysis for a specific lot from the supplier.

Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily utilized in reactions involving nucleophilic attack on its anhydride group. These reactions lead to the formation of phthalic acid derivatives, such as phthalimides and phthalamic acids, which are key intermediates in the synthesis of various bioactive molecules.

Synthesis of N-Substituted Phthalimides

The reaction of this compound with primary amines is a fundamental method for the synthesis of N-substituted 4-chlorophthalimides. These compounds can serve as building blocks for more complex molecules, including analogues of thalidomide (B1683933) which are known to interact with the Cereblon (CRBN) E3 ubiquitin ligase complex, a key player in protein degradation pathways. While a direct protocol for the synthesis of a 4-chloro-thalidomide analogue was not found in the immediate literature, the general procedure for the synthesis of N-alkyl-4-chlorophthalimide is well-established.

Example Protocol: Synthesis of N-methyl-4-chlorophthalimide

This protocol is adapted from a patented procedure (US6528663B1) and describes the reaction of this compound with methylamine (B109427).[5]

Materials:

-

This compound

-

Methylamine gas

-

Nitrogen gas

-

Appropriately equipped glass reaction vessel

Procedure:

-

Charge the reaction vessel with 182.56 g (1 mole) of this compound.

-

Heat the vessel to 150 °C under a nitrogen atmosphere.

-

Introduce methylamine gas (32 g, 1.03 mole) subsurface into the reaction mixture over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture at 180 °C for 3 hours.

-

The resulting product, N-methyl-4-chlorophthalimide, can be purified by distillation.

Potential Signaling Pathway Interactions of this compound Derivatives

While this compound itself is not known to be biologically active, its derivatives, particularly those based on the phthalimide (B116566) scaffold, have the potential to interact with key cellular signaling pathways. The most notable example is the mechanism of action of thalidomide and its analogues (IMiDs®), which function as molecular glues to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.

Hypothesized Signaling Pathway for a 4-Chloro-Thalidomide Analogue:

A hypothetical 4-chloro substituted thalidomide analogue, synthesized from this compound and 3-aminopiperidine-2,6-dione, would be expected to engage the same CRBN-mediated ubiquitination pathway. The chloro-substituent could potentially alter the binding affinity for CRBN or the subsequent recruitment of neosubstrates, thereby modifying the biological activity.

The general mechanism involves the binding of the phthalimide derivative to CRBN, which alters the substrate specificity of the E3 ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The degradation of these factors results in the downstream anti-proliferative and immunomodulatory effects.

Conclusion

High-purity this compound is a readily available and versatile chemical intermediate with significant applications in pharmaceutical research and materials science. Its ability to serve as a precursor for a variety of bioactive molecules, potentially including modulators of key signaling pathways like the CRBN-E3 ubiquitin ligase system, underscores its importance for drug development professionals. The provided supplier information and experimental protocols offer a starting point for researchers to incorporate this valuable building block into their synthetic strategies. For critical applications, direct communication with suppliers for detailed impurity profiles is strongly recommended.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CN1617866A - Preparation method of substituted phthalic anhydride and substituted phthalimide - Google Patents [patents.google.com]

- 5. US6528663B1 - Methods for the preparation of this compound - Google Patents [patents.google.com]

Principal Structural Isomers: Chlorophthalic Anhydrides

An In-depth Technical Guide to the Structural Isomers of C8H3ClO3: Focus on Chlorophthalic Anhydrides

This guide provides a detailed exploration of the structural isomers of the molecular formula C8H3ClO3, with a primary focus on the scientifically and industrially significant chlorophthalic anhydride (B1165640) isomers. Phthalic anhydride has the molecular formula C8H4O3, and its monochlorinated derivatives, chlorophthalic anhydrides, match the formula C8H3ClO3. These compounds are important precursors in the synthesis of dyes, polymers, and pharmaceuticals.

The core structure is phthalic anhydride, a bicyclic aromatic compound. The chlorine atom can be substituted at four different positions on the benzene (B151609) ring, leading to four primary structural isomers:

-

3-Chlorophthalic anhydride

-

4-Chlorophthalic anhydride

-

5-Chlorophthalic anhydride (which is identical to this compound due to symmetry)

-

6-Chlorophthalic anhydride (which is identical to 3-Chlorophthalic anhydride due to symmetry)

Therefore, there are two distinct structural isomers of chlorophthalic anhydride: 3-chlorophthalic anhydride and this compound.

Physicochemical Data

The following table summarizes key quantitative data for the two primary isomers of chlorophthalic anhydride.

| Property | 3-Chlorophthalic Anhydride | This compound |

| Molecular Weight | 182.55 g/mol | 182.55 g/mol |

| Melting Point | 121-123 °C | 67-69 °C |

| Boiling Point | 295-297 °C | 295 °C (decomposes) |

| CAS Number | 118-45-6 | 118-45-6 |

Experimental Protocols

Synthesis of Chlorophthalic Anhydrides

A common laboratory-scale synthesis involves the direct chlorination of phthalic anhydride. The distribution of the resulting isomers is dependent on the reaction conditions, including the catalyst and temperature.

Protocol: Chlorination of Phthalic Anhydride

-

Reaction Setup : A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap to neutralize excess chlorine and HCl gas produced.

-

Reactants : Phthalic anhydride is dissolved in a suitable solvent, such as oleum (B3057394) or a high-boiling chlorinated hydrocarbon.

-

Catalyst : A Lewis acid catalyst, such as ferric chloride (FeCl3), is added to the mixture.

-

Chlorination : Chlorine gas is bubbled through the heated solution. The temperature is maintained to control the reaction rate and isomer distribution.

-

Workup : Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring the mixture into water.

-

Purification : The crude product is collected by filtration, washed with water to remove the catalyst and any remaining acid, and then dried. The isomers can be separated by fractional crystallization or chromatography.

Biological Activity and Applications

While chlorophthalic anhydrides are primarily used as chemical intermediates, their derivatives have shown biological activity. For instance, they are precursors for the synthesis of certain herbicides and compounds with potential pharmaceutical applications. The differential reactivity of the isomers can lead to derivatives with distinct biological profiles. The interaction of such molecules with biological systems is a key aspect of drug development.

Visualized Workflows and Relationships

Synthesis and Isomer Separation Workflow

The following diagram illustrates the general workflow for the synthesis of chlorophthalic anhydride isomers and their subsequent separation.

Caption: General workflow for the synthesis and separation of chlorophthalic anhydride isomers.

Logical Relationship in Derivative Synthesis

The position of the chlorine atom influences the regioselectivity of subsequent reactions, such as esterification or amidation. This logical relationship is crucial for the targeted synthesis of biologically active molecules.

Caption: Logical diagram showing how isomer choice dictates the resulting derivative products.

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyimides Using 4-Chlorophthalic Anhydride

Introduction

Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for demanding applications in aerospace, microelectronics, and other high-tech fields.[1] The specific properties of a polyimide can be tailored by carefully selecting the dianhydride and diamine monomers.[2][3]

4-Chlorophthalic anhydride (B1165640) (4-ClPA) is a versatile monomer used in the synthesis of specialized polyimides.[4] Its chemical structure allows for the creation of polymers with enhanced characteristics, such as high-temperature resistance and specific functionalities.[1] It serves as a critical building block for various polyimide engineering plastics, including those used in the synthesis of diphenyl ether dianhydride and thioether dianhydride intermediates. This document provides detailed protocols for the synthesis of polyimides using 4-chlorophthalic anhydride and summarizes key data for researchers and drug development professionals.

General Synthesis Strategies

The synthesis of polyimides from a dianhydride like this compound and a diamine can be accomplished primarily through two methods: a one-step high-temperature polycondensation or a two-step process involving a soluble poly(amic acid) precursor.

-

Two-Step Synthesis (via Poly(amic acid)) : This is the most common method.[3] It involves the reaction of the dianhydride and diamine in a polar aprotic solvent at ambient temperatures to form a soluble poly(amic acid) (PAA).[3][5] This PAA solution can be processed into films or coatings. The precursor is then converted to the final polyimide through thermal or chemical imidization (cyclodehydration).[3][6]

-

One-Step Synthesis (High-Temperature Polycondensation) : This technique is suitable for polyimides that are soluble in the reaction solvent at high temperatures.[3] The process involves heating a stoichiometric mixture of the monomers in a high-boiling solvent to temperatures of 180-220°C.[3][7] The water generated during the imidization is removed continuously, often by azeotropic distillation.[3][5]

The general reaction pathway for polyimide synthesis is illustrated below.

Figure 1: General reaction scheme for one-step and two-step polyimide synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for synthesizing polyimides using this compound. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be followed at all times.

Protocol 1: Two-Step Synthesis via Poly(amic acid) and Thermal Imidization

This protocol is a general method adapted from standard polyimide synthesis procedures.[3][5]

1. Materials and Equipment:

-

This compound (4-ClPA)

-

Aromatic diamine (e.g., 4,4'-oxydianiline (B41483) (ODA) or 3,3'-diaminodiphenyl sulfone)

-

Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)

-

Three-necked flask with mechanical stirrer, nitrogen inlet, and drying tube

-

Glass plate for casting

-

Programmable vacuum oven

2. Procedure: Poly(amic acid) Synthesis

-

In a three-necked flask, dissolve an equimolar amount of the chosen aromatic diamine in a sufficient volume of anhydrous DMAc to achieve a final monomer concentration of 15-20% (w/v).

-

Stir the mixture under a gentle nitrogen stream at room temperature until the diamine is completely dissolved.

-

Gradually add an equimolar amount of this compound to the diamine solution in small portions over 30-60 minutes. Maintain a nitrogen atmosphere.

-

Continue stirring the viscous solution at room temperature for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid) (PAA).

3. Procedure: Film Casting and Thermal Imidization

-

Cast the viscous PAA solution onto a clean, dry glass plate.

-

Place the cast film in a vacuum oven and apply a stepwise heating program. A typical cycle is:

-

Heat to 100°C and hold for 1 hour.

-

Increase to 200°C and hold for 1 hour.

-

Increase to 300°C and hold for 1 hour.[3]

-

-

After the final heating step, allow the oven to cool slowly to room temperature.

-

Carefully peel the resulting polyimide film from the glass substrate.

Protocol 2: One-Step High-Temperature Polycondensation

This method is adapted from procedures for soluble polyimides and is suitable when a processable precursor is not required.[7][8]

1. Materials and Equipment:

-

This compound (4-ClPA)

-

Aromatic diamine

-

High-boiling solvent mixture (e.g., NMP and o-dichlorobenzene, 4:1 v/v)[7]

-

Three-necked flask with mechanical stirrer, nitrogen inlet, and Dean-Stark trap

-

Methanol or distilled water for precipitation

2. Procedure:

-

To a three-necked flask equipped with a mechanical stirrer and Dean-Stark trap, add equimolar amounts of this compound and the aromatic diamine.

-

Add the solvent mixture to achieve a monomer concentration of approximately 20%.[7]

-

Begin vigorous stirring under a nitrogen atmosphere and gradually heat the mixture to 180°C.[7]

-

Maintain the reaction at 180°C for 3-4 hours, continuously removing the water byproduct via the Dean-Stark trap.[7]

-

After the reaction is complete, cool the polymer solution to room temperature.

-

Precipitate the polyimide by pouring the solution into a non-solvent like methanol.[7][8]

-

Filter the polymer, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 150°C.[7]

Experimental Workflow and Characterization

The overall workflow from synthesis to characterization is crucial for developing and validating new polyimide materials.

Figure 2: A typical workflow for polyimide synthesis, processing, and characterization.

Data and Properties

The properties of polyimides derived from this compound are highly dependent on the comonomer (diamine) and the synthesis method. The introduction of specific linkages, such as thioether units, can enhance solubility and melt processability.[1]

Table 1: Reaction Conditions for Polyimide Synthesis Methods

| Parameter | Two-Step Method (via PAA) | One-Step Method (High Temp.) | Reference |

| Reaction Temp. | Room Temp. (PAA) then 100-300°C (Imidization) | 180-220°C | [3][7] |

| Solvent | Polar Aprotic (DMAc, NMP) | High-Boiling (m-cresol, NMP/ODB) | [3][7] |

| Key Feature | Isolable, processable PAA precursor | Direct formation of polyimide | [3] |

| Water Removal | Occurs during thermal/chemical imidization | Azeotropic distillation during reaction | [3][5] |

Table 2: Properties of a Poly(thioether-imide) from this compound

This table summarizes reported properties for a poly(thioether-imide) synthesized from this compound, 3,3'-diaminodiphenyl sulfone, and sodium sulfide (B99878) via a normal pressure pot polymerization method.[1]

| Property | Value |

| Glass Transition Temp. (Tg) | 204.6 - 234.8 °C |

| 5% Weight Loss Temp. (T5%) | 443 °C |

| Tensile Strength | 76 MPa |

| Tensile Modulus | 2.535 GPa |

| Solubility | High solubility in various solvents |

Data sourced from Zhang et al. as described in reference[1]. The introduction of the flexible thioether unit significantly enhances solubility and melt processability, making the resulting polymer more environmentally friendly and suitable for large-scale production.[1]

References

- 1. Page loading... [guidechem.com]

- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Preparation of High-Performance Polymers from 4-Chlorophthalic Anhydride

Introduction

4-Chlorophthalic anhydride (B1165640) is a key chemical intermediate used in the synthesis of high-performance polymers, particularly polyimides and polyetherimides.[1] These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in the aerospace, microelectronics, and automotive industries.[1] The chlorine atom on the phthalic anhydride ring provides a reactive site for nucleophilic substitution reactions, enabling the formation of ether linkages in polyetherimides. This document provides detailed protocols for the synthesis of these high-performance polymers using 4-chlorophthalic anhydride.

Application Note 1: Synthesis of a High-Performance Polyetherimide (PEI)

This protocol details the synthesis of a polyetherimide through a two-step process. The first step involves the formation of a bis(4-chlorophthalimide) monomer from this compound and an aromatic diamine. The second step is the polymerization of this monomer with a bisphenol salt via nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of PEI from this compound, m-Phenylenediamine (B132917), and Bisphenol A

This protocol is adapted from the procedure described in patent CN115947936B.[1]

Part 1: Synthesis of 1,3-bis[N-(4-chlorophthalimido)]benzene

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add cyclohexane (B81311) (655.85 g) and this compound (182.56 g, 1 mol).

-

Monomer Addition: After uniform stirring, add m-phenylenediamine (54.07 g, 0.5 mol) to the mixture.

-

Reaction: Heat the reaction mixture to 78-81 °C. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Isolation: Once the reaction is complete, cool the system to room temperature. A solid powder will precipitate.

-

Purification: Filter the solid powder and wash the filter cake with ethanol (B145695) (218.62 g).

-

Drying: Dry the purified white powder to obtain 1,3-bis[N-(4-chlorophthalimido)]benzene.

Part 2: Synthesis of Polyetherimide

-

Reaction Setup: Under a nitrogen atmosphere, add mixed xylenes (B1142099) (1000 g) and ortho-xylene (354.11 g) to a three-necked flask equipped with a stirrer and a Dean-Stark trap for water removal.

-

Reagent Addition: Sequentially add the prepared 1,3-bis[N-(4-chlorophthalimido)]benzene (195.82 g, 0.45 mol), bisphenol A (104.43 g, 0.46 mol), potassium hydroxide (B78521) (51.18 g, 0.91 mol), cuprous iodide (4.52 g, 0.024 mol), and appropriate ligands (e.g., phenanthroline ligands as described in the patent[1]).

-

Polymerization: Stir and heat the mixture to reflux. Continuously remove water using the Dean-Stark trap. Monitor the reaction progress.

-

Work-up: After the reaction is complete, filter the hot solution (90-100 °C) and then cool to room temperature.

-

Precipitation and Purification: Add ethanol (541.64 g) to precipitate the polymer. The resulting solid can be further purified by crushing and washing.

-

Drying: Dry the filter cake to obtain the final polyetherimide powder.

Data Presentation

| Parameter | Value | Reference |

| Monomer Synthesis | ||

| This compound | 182.56 g (1 mol) | [1] |

| m-Phenylenediamine | 54.07 g (0.5 mol) | [1] |

| Reaction Temperature | 78-81 °C | [1] |

| Yield of Bis(chlorophthalimide) | 91.48% | [1] |

| Purity (HPLC) | 99.84% | [1] |

| Polymerization | ||

| Bis(chlorophthalimide) | 195.82 g (0.45 mol) | [1] |

| Bisphenol A | 104.43 g (0.46 mol) | [1] |

| Potassium Hydroxide | 51.18 g (0.91 mol) | [1] |

| Yield of Polyetherimide | 93.1-93.6% | [1] |

Visualizations

References

Application Notes and Protocols: 4-Chlorophthalic Anhydride as an Epoxy Resin Curing Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chlorophthalic anhydride (B1165640) as a curing agent for epoxy resins. The information is intended to guide researchers and scientists in the formulation, curing, and characterization of epoxy systems for various applications, including those in materials science and drug delivery systems where controlled release and specific mechanical properties are desired.

Introduction

4-Chlorophthalic anhydride is an aromatic anhydride that can be employed as a curing agent for epoxy resins, leading to thermoset polymers with potentially enhanced thermal and mechanical properties.[1] The presence of a chlorine atom on the phthalic anhydride backbone can influence the reactivity, processing characteristics, and final properties of the cured epoxy network, such as flame retardancy and dielectric properties. Anhydride-cured epoxy resins are known for their excellent thermal stability, good electrical insulation properties, and chemical resistance.[2] The curing process with anhydrides typically requires elevated temperatures and often benefits from the use of a catalyst to achieve a desirable reaction rate.[3]

Curing Mechanism

The curing of epoxy resins with anhydrides is a complex process that proceeds through several reaction steps. The reaction is typically initiated by a hydroxyl group, which can be present on the epoxy resin backbone, as an impurity (e.g., water), or added as a co-catalyst.[1][4]

The generally accepted mechanism involves two main stages:

-

Ring-Opening of the Anhydride: A hydroxyl group attacks the carbonyl carbon of the this compound, leading to the opening of the anhydride ring and the formation of a monoester with a free carboxylic acid group.[1]

-

Esterification and Etherification: The newly formed carboxylic acid group then reacts with an epoxy group (oxirane ring) to form a hydroxyl ester. This reaction also generates a new hydroxyl group, which can then react with another anhydride molecule, propagating the cross-linking process. Concurrently, a secondary reaction of etherification can occur, where an epoxy group reacts with a hydroxyl group.[4]

Accelerators, such as tertiary amines (e.g., benzyldimethylamine, BDMA) or imidazoles, are often used to increase the rate of the curing reaction.[5] These catalysts can facilitate the ring-opening of the anhydride and the subsequent reaction with the epoxy group.

Illustrative Quantitative Data

The following tables summarize representative, extrapolated quantitative data for a standard bisphenol A-based epoxy resin cured with this compound. This data is intended for illustrative purposes to demonstrate typical performance characteristics and should be confirmed by experimental evaluation for specific formulations and applications.

Table 1: Typical Curing Schedules and Gel Times

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Curing Temperature (°C) | 120 | 140 | 160 |

| Gel Time (minutes) | 90 - 120 | 45 - 60 | 20 - 30 |

| Post-Curing Schedule | 2 hours at 150°C | 2 hours at 160°C | 1 hour at 180°C |

Note: Gel times are highly dependent on the formulation, including the type and concentration of the accelerator.

Table 2: Representative Thermal and Mechanical Properties

| Property | Expected Range | Test Method |

| Glass Transition Temperature (Tg) | 130 - 160 °C | DSC or DMA |

| Tensile Strength | 70 - 90 MPa | ASTM D638 |

| Flexural Modulus | 2.8 - 3.5 GPa | ASTM D790 |

| Elongation at Break | 2 - 4 % | ASTM D638 |

| Decomposition Temperature (Td) | > 300 °C | TGA |

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of epoxy resins cured with this compound.

Protocol 1: Formulation and Curing of Epoxy Resin

1. Materials:

- Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight, EEW: 180-190 g/eq)